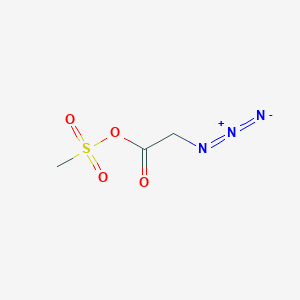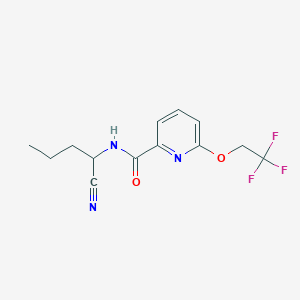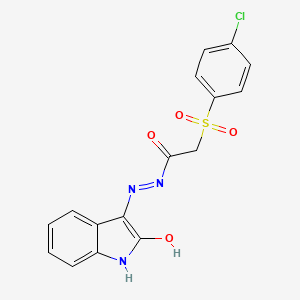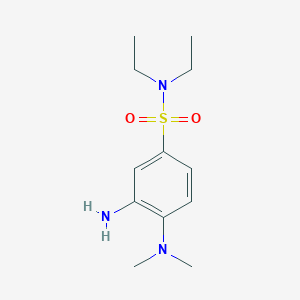
Azidoacetyl methanesulfonate
概要
説明
Azidoacetyl methanesulfonate is an organic compound with the molecular formula C3H5N3O4S. It is characterized by the presence of an azido group (-N3) and a methanesulfonate ester group. This compound is known for its reactivity and stability, making it a valuable reagent in various chemical reactions and applications .
科学的研究の応用
Azidoacetyl methanesulfonate has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of triazole rings through click chemistry.
Safety and Hazards
作用機序
Target of Action
Azidoacetyl methanesulfonate is a compound that has been studied for its potential interactions with various biological targets. The primary targets of this compound are believed to be the hydrazide compounds of the α-azidoacetyl group . These compounds show specific reactivity due to the intramolecular hydrogen bonding between the azido group and the N-H of the hydrazide moiety .
Mode of Action
The interaction of this compound with its targets involves specific click reactivity. This is facilitated by the intramolecular hydrogen bonding between the azido group of this compound and the N-H of the hydrazide moiety . This interaction leads to changes in the structure and function of the target molecules .
Biochemical Pathways
This compound is believed to affect the acetyl CoA pathway . This pathway is crucial for H2-dependent carbon and energy metabolism in organisms known as acetogens and methanogens
Pharmacokinetics
It is known that the physicochemical properties of a molecule can significantly impact its bioavailability
Result of Action
It is known that the compound’s interaction with its targets can lead to changes in the structure and function of these targets
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, methanesulfonic acid, a related compound, is known to be a safer and environmentally friendlier alternative to electrolytes based on fluoroboric or fluorosilicic acid
生化学分析
Biochemical Properties
Azidoacetyl methanesulfonate is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be involved in the metabolic labeling of sialoglycans . The azido group introduced by this compound acts as a timestamp for click chemistry labeling, enabling the selective isolation of nascent extracellular vesicles .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been used to selectively isolate nascent extracellular vesicles stimulated by an external cue . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
Its role in the metabolic labeling of sialoglycans suggests that it may have long-term effects on cellular function
Metabolic Pathways
This compound is involved in the metabolic pathway of sialic acids . It is metabolized by the de novo biosynthesis pathway of sialic acids, leading to the production of azido-sialic acids
準備方法
Synthetic Routes and Reaction Conditions: Azidoacetyl methanesulfonate can be synthesized through the reaction of azidoacetic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent decomposition of the azido group. The general reaction scheme is as follows:
Azidoacetic acid+Methanesulfonyl chloride→Azidoacetyl methanesulfonate+Hydrochloric acid
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions: Azidoacetyl methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Click Chemistry Reactions: The azido group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole rings.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include primary and secondary amines, thiols, and alcohols. Reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Click Chemistry Reactions: Copper(I) catalysts, such as copper(I) bromide or copper(I) sulfate, are used along with reducing agents like sodium ascorbate.
Major Products:
Substitution Reactions: Products include azido-substituted amides, thioethers, and esters.
Click Chemistry Reactions: The major products are 1,2,3-triazoles, which are highly stable and useful in various applications.
類似化合物との比較
Azidoacetyl methanesulfonate can be compared with other similar compounds, such as:
Azidoacetic Acid: Similar in structure but lacks the methanesulfonate ester group. It is less reactive in certain substitution reactions.
Methanesulfonyl Azide: Contains both azido and methanesulfonate groups but in a different arrangement. It has different reactivity and applications.
Ethyl Azidoacetate: Similar to this compound but with an ethyl ester group instead of methanesulfonate. .
Uniqueness: this compound is unique due to the combination of the azido group and the methanesulfonate ester group, providing a versatile reagent for various chemical reactions and applications .
特性
IUPAC Name |
methylsulfonyl 2-azidoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O4S/c1-11(8,9)10-3(7)2-5-6-4/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKAAPWVXFAGIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC(=O)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B2687294.png)
![N'-(2-chlorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2687295.png)
![N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2687296.png)
![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}furan-3-carboxamide](/img/structure/B2687298.png)
![4-BENZOYL-N-[2-(2-METHYL-2-PROPANYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE](/img/structure/B2687299.png)

![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2687308.png)
![2,2-dimethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2687309.png)

![N-[dimethyl(oxo)-lambda6-sulfanylidene]-2-hydroxyacetamide](/img/structure/B2687311.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2687312.png)


![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2687316.png)
